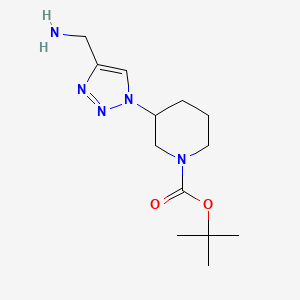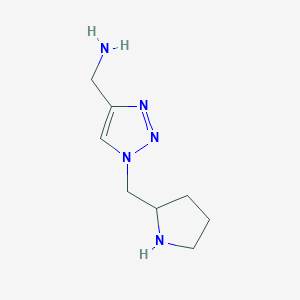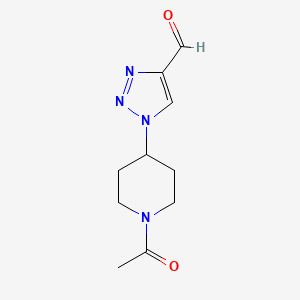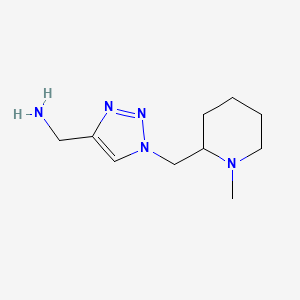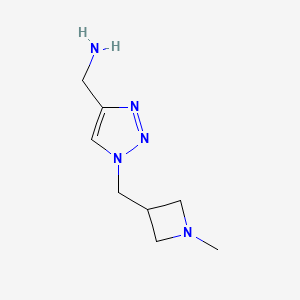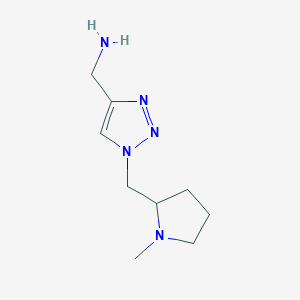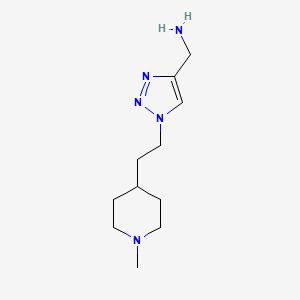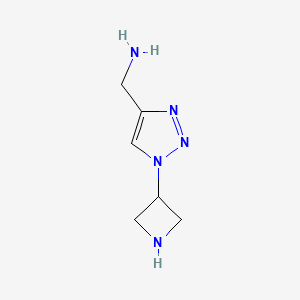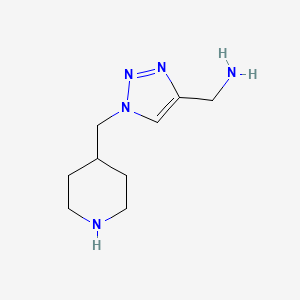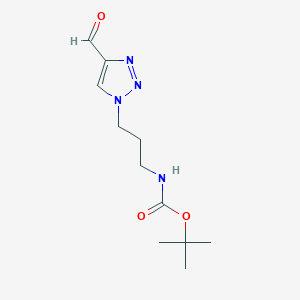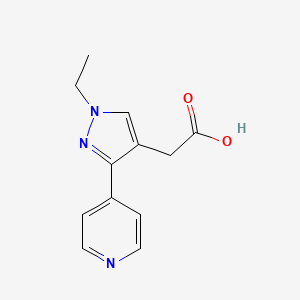
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid
説明
The compound “2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid” is a complex organic molecule that contains a pyridine and a pyrazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a pyridine and a pyrazole ring. The presence of these rings, along with other functional groups, would give the molecule a certain geometry, which determines its interaction with specific proteins .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its functional groups. Pyridine and pyrazole compounds are known to undergo a variety of chemical reactions. For example, pyridine can participate in electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For example, a compound with a similar structure, ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate, is a yellow solid with a melting point of 214–215 °C .
科学的研究の応用
Synthesis of New Compounds
Research has demonstrated the utility of pyrazole and pyridine derivatives in the synthesis of novel compounds. For instance, Ghaedi et al. (2015) described a facile and efficient method to synthesize new pyrazolo[3,4-b]pyridine products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid, yielding new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015). Similarly, Smyth et al. (2007) explored divergent cyclisations of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl) acetic acids with formyl and acetyl electrophiles, revealing the potential for creating a variety of interesting bicyclic heterocycles from a single starting material (Smyth et al., 2007).
Antimicrobial Activity
Pyrazole and pyridine derivatives are also researched for their antimicrobial properties. Kumar et al. (2012) synthesized a series of pyrazoline derivatives showing good antimicrobial activity comparable to standard drugs, indicating their potential as antimicrobial agents (Kumar et al., 2012).
Catalytic Applications
Xie et al. (2014) investigated the catalytic applications of pyrazole derivatives in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, highlighting their efficiency as catalysts in these reactions (Xie et al., 2014).
Molecular and Crystal Structure Studies
Research on the molecular and crystal structures of pyrazole derivatives provides insights into their properties and applications in material science. Shen et al. (2012) conducted a synthesis, crystal structure, and computational study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs, contributing to the understanding of their structural and electronic properties (Shen et al., 2012).
作用機序
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to interact with their targets through various mechanisms, leading to a range of biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives, which share structural similarities, have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in bioactive compounds is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds, such as indole derivatives, have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It is known that the biological profile of drug candidates can be influenced by the different binding modes to enantioselective proteins, which can be affected by environmental factors .
Safety and Hazards
The safety and hazards of “2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures. For example, a similar compound, 2-(Pyridin-4-yl)acetic acid hydrochloride, has a hazard statement that it harms public health and the environment by destroying ozone in the upper atmosphere .
特性
IUPAC Name |
2-(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-15-8-10(7-11(16)17)12(14-15)9-3-5-13-6-4-9/h3-6,8H,2,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBRVQJAIJXEOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=NC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



